4-Ethyl-2-(4-ethylphenoxy)phenol

Lipophilicity Partition coefficient Physicochemical property

4-Ethyl-2-(4-ethylphenoxy)phenol (CAS 62224-32-2) is a diaryl ether phenol derivative with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol. The compound features a 4-ethylphenol core ortho-substituted with a second 4-ethylphenoxy moiety, creating a conformationally flexible structure with four rotatable bonds, one hydrogen bond donor (phenolic -OH), and two hydrogen bond acceptors (ether and phenolic oxygens).

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 62224-32-2
Cat. No. B14561542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-(4-ethylphenoxy)phenol
CAS62224-32-2
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC)O
InChIInChI=1S/C16H18O2/c1-3-12-5-8-14(9-6-12)18-16-11-13(4-2)7-10-15(16)17/h5-11,17H,3-4H2,1-2H3
InChIKeyXGUHAQXSJCTLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-(4-ethylphenoxy)phenol (CAS 62224-32-2): Key Physicochemical & Structural Baseline for Procurement Decisions


4-Ethyl-2-(4-ethylphenoxy)phenol (CAS 62224-32-2) is a diaryl ether phenol derivative with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol . The compound features a 4-ethylphenol core ortho-substituted with a second 4-ethylphenoxy moiety, creating a conformationally flexible structure with four rotatable bonds, one hydrogen bond donor (phenolic -OH), and two hydrogen bond acceptors (ether and phenolic oxygens) . Its computed octanol-water partition coefficient (LogP) of 4.31 indicates substantial lipophilicity, significantly exceeding that of closely related mono-aryloxy analogs . This compound is primarily encountered as a research chemical and synthetic intermediate within the broader 2-aryloxyphenol class that has been explored for antimicrobial and biocidal applications [1].

Why 4-Ethyl-2-(4-ethylphenoxy)phenol Cannot Be Replaced by Simpler Alkylphenols or Mono-aryloxy Analogs


Substituting 4-Ethyl-2-(4-ethylphenoxy)phenol with a mono-aryloxy analog such as 2-(4-ethylphenoxy)phenol or a simple alkylphenol such as 4-ethylphenol introduces a quantifiable difference in lipophilicity (ΔLogP ≥ 0.56 units), which corresponds to an approximately 3.6-fold difference in octanol-water partition coefficient . In the diaryl ether phenol class, the presence of the second 4-ethylphenoxy substituent contributes to increased hydrophobicity and altered molecular recognition, parameters that cannot be emulated by single-ring phenolic alternatives [1]. Generic substitution risks loss of functional performance in application contexts where lipophilicity correlates with membrane partitioning, antimicrobial potency, or material compatibility, as established in structure-activity analyses of para-substituted alkylphenols which demonstrate a direct relationship between lipophilicity and membrane-perturbation capacity [2].

Quantitative Differentiation Evidence: 4-Ethyl-2-(4-ethylphenoxy)phenol vs. Closest Analogs


Computed LogP Analysis: 4-Ethyl-2-(4-ethylphenoxy)phenol vs. 2-(4-Ethylphenoxy)phenol

The computed LogP of 4-Ethyl-2-(4-ethylphenoxy)phenol is 4.31, compared to 3.75 for the mono-aryloxy analog 2-(4-ethylphenoxy)phenol (CAS 701936-42-7), representing a ΔLogP of +0.56 units . This translates to an approximately 3.6-fold higher predicted octanol-water partition coefficient for the target compound. The increased lipophilicity arises from the additional 4-ethylphenoxy substituent, which adds hydrophobic surface area while retaining an identical polar surface area (PSA = 29.46 Ų for both compounds), suggesting enhanced membrane permeability without sacrificing hydrogen-bonding capacity .

Lipophilicity Partition coefficient Physicochemical property

Molecular Weight and Hydrophobic Surface Area Comparison with 4-Ethylphenol

4-Ethyl-2-(4-ethylphenoxy)phenol has a molecular weight of 242.31 g/mol, which is 120.15 g/mol (98%) greater than 4-ethylphenol (122.16 g/mol) and 28.05 g/mol (13%) greater than 2-(4-ethylphenoxy)phenol (214.26 g/mol) . The substantially larger molecular volume and increased rotatable bond count (4 vs. 1 for 4-ethylphenol) indicate greater conformational flexibility and a larger hydrophobic surface area, factors that influence molecular recognition, protein binding, and phase partitioning behavior .

Molecular weight Hydrophobicity Size differentiation

Structural Differentiation: Rotatable Bond Count and Conformational Flexibility

4-Ethyl-2-(4-ethylphenoxy)phenol possesses four rotatable bonds, compared to three for 2-(4-ethylphenoxy)phenol and one for 4-ethylphenol [1]. The additional rotatable bond in the target compound arises from the second 4-ethyl substituent on the phenoxy ring, which is absent in the mono-aryloxy analog. Increased conformational flexibility allows the molecule to adopt a wider range of low-energy conformations, potentially enabling better accommodation within irregular binding pockets or membrane environments—a property not achievable with the more rigid comparator molecules [2].

Conformational flexibility Rotatable bonds Molecular recognition

Class-Level Antimicrobial Potential: Membrane-Perturbation Correlation with Lipophilicity in Alkylphenols

Structure-activity relationship studies on para-substituted alkylphenols have established a positive correlation between lipophilicity (LogP) and antimicrobial membrane-perturbation potency [1]. With a computed LogP of 4.31, 4-Ethyl-2-(4-ethylphenoxy)phenol falls within the lipophilicity range associated with potent membrane-disrupting activity in this compound class. The patent literature explicitly encompasses 2-aryloxyphenol derivatives, including di-substituted variants, as useful antimicrobial agents effective against staphylococci, streptococci, enterococci, Bacillus anthracis, and Bacillus cereus [2]. While direct MIC data for 4-Ethyl-2-(4-ethylphenoxy)phenol are not available in the open literature, its structural features and LogP align with the pharmacophore requirements identified in these class-level analyses, distinguishing it from less lipophilic analogs that may exhibit weaker membrane partitioning [1][2].

Antimicrobial Membrane perturbation Structure-activity relationship

Hydrogen-Bonding Profile Parity with Distinct Hydrophobicity: A Differentiated Property Set

Despite a molecular weight increase of 13% (28.05 g/mol) and a LogP increase of 0.56 units relative to 2-(4-ethylphenoxy)phenol, 4-Ethyl-2-(4-ethylphenoxy)phenol retains an identical polar surface area (PSA = 29.46 Ų) and the same hydrogen bond donor/acceptor count (1 donor, 2 acceptors) . This property combination—increased hydrophobicity with conserved hydrogen-bonding capacity—is uncommon among close analogs and creates a differentiated physicochemical profile. In practice, this means the target compound can achieve stronger hydrophobic interactions (e.g., with lipid membranes or hydrophobic protein pockets) without sacrificing specific polar interactions, a balance that the mono-aryloxy analog with lower LogP but identical PSA cannot replicate [1].

Hydrogen bonding PSA Property differentiation

Recommended Application Scenarios for 4-Ethyl-2-(4-ethylphenoxy)phenol Based on Differentiated Properties


Membrane-Targeting Antimicrobial Discovery Programs Requiring High-LogP Phenol Scaffolds

4-Ethyl-2-(4-ethylphenoxy)phenol is a suitable candidate scaffold for antimicrobial research programs focused on membrane-disrupting phenolic compounds. Its computed LogP of 4.31 positions it in the lipophilicity range associated with potent membrane perturbation activity, as established in SAR studies of para-substituted alkylphenols . The compound falls within the structural scope of 2-aryloxyphenol derivatives claimed as antibacterial agents effective against Gram-positive pathogens including staphylococci, streptococci, and Bacillus species [1]. Procurement of this specific derivative, rather than a generic mono-aryloxy analog, is justified when the research hypothesis links enhanced membrane partitioning (driven by the +0.56 LogP advantage over 2-(4-ethylphenoxy)phenol) to improved antimicrobial outcomes.

Structure-Activity Relationship (SAR) Studies on Lipophilicity-Hydrophilicity Balance in Phenolic Bioactives

The unique combination of conserved polar surface area (PSA = 29.46 Ų) and identical hydrogen-bond donor/acceptor count (1/2) with substantially increased LogP (4.31 vs. 3.75) relative to 2-(4-ethylphenoxy)phenol makes 4-Ethyl-2-(4-ethylphenoxy)phenol a valuable tool compound for SAR investigations . This property decoupling enables researchers to systematically interrogate the contribution of lipophilicity to biological activity while controlling for polar interaction variables—a level of experimental control not achievable with comparator molecules that simultaneously alter multiple physicochemical parameters. The four rotatable bonds further offer a conformational flexibility dimension absent in simpler alkylphenols [1].

Synthetic Intermediate for Higher-Complexity Diaryl Ether Derivatives in Agrochemical or Material Science Research

As a di-substituted diaryl ether phenol, 4-Ethyl-2-(4-ethylphenoxy)phenol serves as a versatile synthetic intermediate for accessing more complex structures. Its four rotatable bonds and dual ethyl substituents provide multiple sites for further functionalization (e.g., halogenation, nitration, sulfonation) . The compound's molecular weight (242.31 g/mol) places it in an intermediate size range suitable as a building block for larger architectures, including triazole derivatives with pesticidal activity, as described in the broader phenoxyphenyl alcohol patent literature [1]. Procurement of this specific derivative is warranted when the synthetic route requires the ortho-(4-ethylphenoxy) substitution pattern rather than the simpler mono-substituted variant.

Formulation Development Requiring High-LogP Phenolic Preservatives with Defined Hydrogen-Bonding Capacity

In preservative or biocide formulation development, 4-Ethyl-2-(4-ethylphenoxy)phenol's LogP of 4.31 suggests favorable partitioning into lipid-rich microbial membranes while its single hydrogen bond donor and two acceptors maintain sufficient polar character for formulation compatibility . The compound is structurally related to the broader class of phenolic biocides described in disinfectant and antimicrobial composition patents [1][2]. When formulation requirements specify a phenolic active with higher predicted membrane affinity than mono-aryloxy alternatives (ΔLogP ≥ 0.56), this compound represents a differentiated procurement choice. Users should note that direct antimicrobial efficacy data (MIC values) for this specific derivative are not publicly available, and experimental validation under intended use conditions is essential.

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